tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound with a complex structure that includes a pyrazine ring, a piperidine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of pyrazine-2-carboxylic acid with piperidine to form a pyrazinyl-piperidine intermediate. This intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl piperidin-4-ylcarbamate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is unique due to its combination of a pyrazine ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H24N4O2 |
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Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl N-[(4-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C15H24N4O2/c1-14(2,3)21-13(20)19-11-15(4-6-16-7-5-15)12-10-17-8-9-18-12/h8-10,16H,4-7,11H2,1-3H3,(H,19,20) |
InChI Key |
PBJGNWNARBPJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=NC=CN=C2 |
Origin of Product |
United States |
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